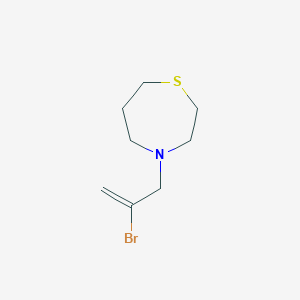
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide, commonly known as HOCPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. HOCPCA belongs to the class of oxazole carboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
HOCPCA has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. HOCPCA has been studied in animal models of pain and has been shown to reduce pain sensitivity. It has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been studied for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of HOCPCA is not fully understood. However, it has been shown to act as a selective agonist of the G protein-coupled receptor 55 (GPR55). GPR55 is a cannabinoid receptor that is expressed in several tissues, including the brain, immune system, and gastrointestinal tract. Activation of GPR55 has been shown to modulate several physiological processes, including pain perception, inflammation, and cancer cell growth.
Biochemical and Physiological Effects
HOCPCA has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain. HOCPCA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, HOCPCA has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HOCPCA in lab experiments is its high purity and yield. The synthesis of HOCPCA has been shown to yield high purity and yield, making it a reliable compound for use in lab experiments. However, one of the limitations of using HOCPCA is its limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of HOCPCA. One direction is to further investigate its potential analgesic, anti-inflammatory, and anti-cancer properties. Another direction is to explore its potential use as a therapeutic agent for other diseases, such as neurological disorders and gastrointestinal disorders. Additionally, further research is needed to fully understand the mechanism of action of HOCPCA and its interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of HOCPCA involves the reaction of 2-hydroxycyclopentanone with ethyl 2-bromoacetate to form the intermediate cyclopentanone derivative. The intermediate is then reacted with potassium carbonate and 4-nitrobenzene-1,2-diamine to produce the final product, HOCPCA. The synthesis of HOCPCA has been described in several scientific publications and has been shown to yield high purity and yield.
Propiedades
IUPAC Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-7-12(13)17-15(19)11-9-16-20-14(11)10-5-2-1-3-6-10/h1-3,5-6,9,12-13,18H,4,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHMCBYVSGQWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2=C(ON=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-5-phenyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)

![4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631063.png)

![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)

![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
